![molecular formula C12H10N2O3 B3074165 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine CAS No. 1019368-01-4](/img/structure/B3074165.png)
6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine
Übersicht
Beschreibung
6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been found to have a wide range of biochemical and physiological effects, making it an important subject of research in the field of pharmacology.
Wirkmechanismus
The mechanism of action of 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine involves the inhibition of glycogen synthase kinase 3 (this compound), an enzyme that plays a key role in several cellular processes, including glycogen metabolism, gene expression, and cell proliferation. By inhibiting this compound, this compound has been found to modulate several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to have a wide range of effects on various cellular processes, including cell proliferation, apoptosis, and differentiation. Additionally, this compound has been found to modulate several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine in lab experiments is its ability to modulate several signaling pathways, making it a useful tool for studying the effects of these pathways on various cellular processes. Additionally, the compound has been found to have a wide range of effects on various biochemical and physiological processes, making it a promising candidate for the development of new therapeutics.
However, there are also several limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain experimental settings. Additionally, the compound's effects on various signaling pathways can be complex and difficult to interpret, making it challenging to draw definitive conclusions from experimental data.
Zukünftige Richtungen
There are several future directions for research on 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine. One area of research is the development of new therapeutics based on the compound's ability to modulate various signaling pathways. Additionally, further studies are needed to fully understand the compound's effects on various cellular processes, including cell proliferation, apoptosis, and differentiation. Finally, more research is needed to fully understand the compound's potential toxicity and limitations for use in experimental settings.
Wissenschaftliche Forschungsanwendungen
6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine has been extensively studied for its potential therapeutic applications. The compound has been found to have a wide range of effects on various biochemical pathways, making it a promising candidate for the treatment of several diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
6-(1,3-benzodioxol-5-yloxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-8-1-4-12(14-6-8)17-9-2-3-10-11(5-9)16-7-15-10/h1-6H,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLMNOVMXCXJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=NC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



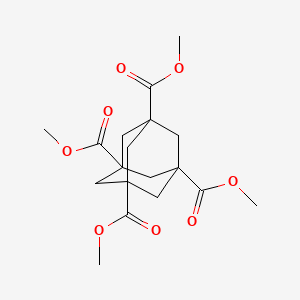
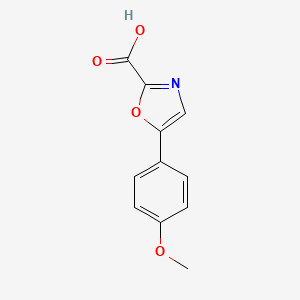
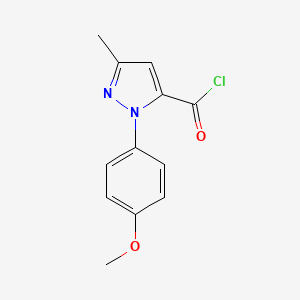
![3-Chloro-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B3074108.png)

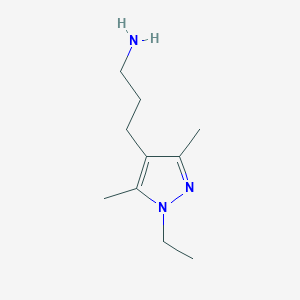
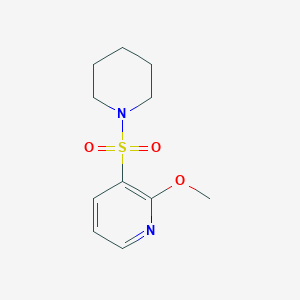
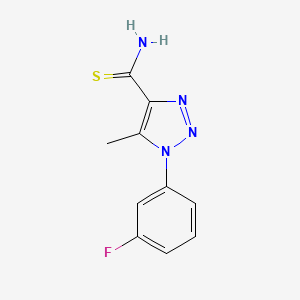
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B3074149.png)
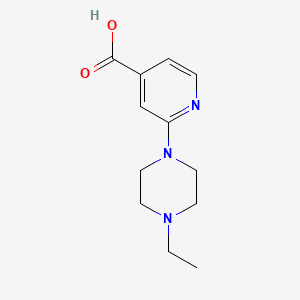
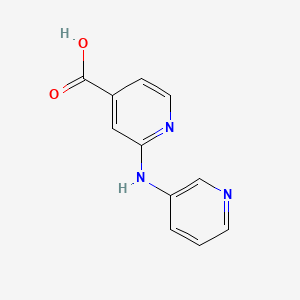
![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine](/img/structure/B3074170.png)
![2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074171.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074192.png)